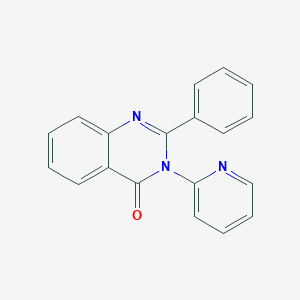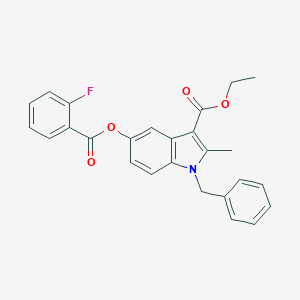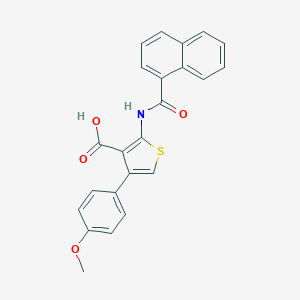
2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its fused ring structure, which includes a quinazolinone core substituted with phenyl and pyridinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazolinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the aforementioned synthetic routes. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of greener and more sustainable processes.
化学反应分析
Types of Reactions
2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce a wide range of substituents onto the phenyl or pyridinyl rings.
科学研究应用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and electronic materials.
作用机制
The mechanism by which 2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the precise molecular mechanisms involved.
相似化合物的比较
2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone can be compared with other quinazolinone derivatives, such as:
- 2-phenylquinazolin-4(3H)-one
- 3-(pyridin-2-yl)quinazolin-4(3H)-one
- 2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one
These compounds share a similar quinazolinone core but differ in their substituents. The presence of both phenyl and pyridinyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
属性
分子式 |
C19H13N3O |
|---|---|
分子量 |
299.3g/mol |
IUPAC 名称 |
2-phenyl-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H13N3O/c23-19-15-10-4-5-11-16(15)21-18(14-8-2-1-3-9-14)22(19)17-12-6-7-13-20-17/h1-13H |
InChI 键 |
PCKCVZVAVVAFCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B378796.png)

![2-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378798.png)
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-thienyl)vinyl]benzamide](/img/structure/B378800.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378802.png)
![2-[(2-Methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid](/img/structure/B378803.png)
![2-Amino-4-(2-methoxyphenyl)-4H-[1]Benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B378804.png)

![2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID](/img/structure/B378806.png)
![2-({5-[(3-Carboxy-4-phenyl-2-thienyl)amino]-3,3-dimethyl-5-oxopentanoyl}amino)-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B378812.png)
![5-Ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-thiophenecarboxylic acid](/img/structure/B378813.png)
![2-(4-{[3-CARBOXY-4-(4-METHYLPHENYL)THIOPHEN-2-YL]CARBAMOYL}-3,3-DIMETHYLBUTANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLIC ACID](/img/structure/B378814.png)

![2-[[5-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B378817.png)
